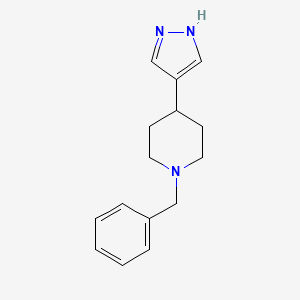

1-Benzyl-4-(1H-pyrazol-4-yl)piperidine

Description

The exact mass of the compound this compound is 241.157897619 g/mol and the complexity rating of the compound is 242. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-(1H-pyrazol-4-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3/c1-2-4-13(5-3-1)12-18-8-6-14(7-9-18)15-10-16-17-11-15/h1-5,10-11,14H,6-9,12H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTECECLRKFVZKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CNN=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701248159 | |

| Record name | 1-(Phenylmethyl)-4-(1H-pyrazol-4-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701248159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690261-97-3 | |

| Record name | 1-(Phenylmethyl)-4-(1H-pyrazol-4-yl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=690261-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Phenylmethyl)-4-(1H-pyrazol-4-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701248159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 1-Benzyl-4-(1H-pyrazol-4-yl)piperidine

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-4-(1H-pyrazol-4-yl)piperidine

Abstract

This compound is a heterocyclic compound featuring a core piperidine structure linked to both a benzyl group and a pyrazole moiety. This structural arrangement is of significant interest to medicinal chemists and drug development professionals, as the pyrazolylpiperidine scaffold is a key component in various biologically active molecules. Understanding the fundamental physicochemical properties of this compound is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive technical overview of the known and predicted physicochemical characteristics of this compound, details standard experimental protocols for their determination, and discusses the implications of these properties for research and development.

Molecular Structure and Chemical Identifiers

The foundational step in characterizing any chemical entity is to establish its precise structure and associated identifiers. These data ensure unambiguous communication and accurate database referencing.

Chemical Structure:

Table 1: Key Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₅H₁₉N₃ |

| Molecular Weight | 241.33 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)CN2CCC(CC2)C3=CNC=N3 |

| InChI Key | Predicted: YJCFJQRVDFPMGB-UHFFFAOYSA-N |

| CAS Number | Not found in available databases. |

Predicted Physicochemical Properties and Their Significance

In the early stages of drug discovery, in silico prediction of physicochemical properties is a critical, resource-efficient method for screening candidates. These predictions are based on the molecule's structure and provide insight into its potential behavior in biological systems.

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Significance in Drug Development |

| logP (Octanol/Water Partition Coefficient) | 2.5 ± 0.5 | Measures lipophilicity, influencing membrane permeability and solubility. Values in the 1-3 range are often targeted for oral drugs. |

| pKa (Basic) | 8.5 - 9.0 | The piperidine nitrogen is predicted to be the most basic center, readily protonated at physiological pH (7.4). This impacts solubility and receptor interaction. |

| Topological Polar Surface Area (TPSA) | 41.8 Ų | Estimates the surface area of polar atoms. TPSA is a key indicator of a molecule's ability to permeate cell membranes. A value < 140 Ų is generally associated with good cell permeability. |

| Hydrogen Bond Donors | 1 (pyrazole N-H) | Influences solubility and binding interactions with biological targets. |

| Hydrogen Bond Acceptors | 3 (piperidine N, 2x pyrazole N) | Affects solubility and target binding. |

| Rotatable Bonds | 3 | A measure of molecular flexibility. Fewer rotatable bonds (<10) are often linked to better oral bioavailability. |

The relationship between these core properties and the overall ADME profile is a cornerstone of medicinal chemistry.

Caption: Physicochemical properties influencing the ADME profile.

Experimental Determination of Key Properties

While predictions are valuable, experimental validation is essential. The following sections detail standard protocols for determining the critical physicochemical properties of this compound.

Aqueous Solubility Determination (Shake-Flask Method)

Causality: Solubility is a critical determinant of bioavailability. The shake-flask method (OECD Guideline 105) remains the gold standard for its direct and reliable measurement. The basic piperidine nitrogen suggests that solubility will be highly pH-dependent.

Protocol:

-

Buffer Preparation : Prepare a series of buffers at relevant pH values (e.g., pH 2.0, pH 6.5, pH 7.4).

-

Sample Preparation : Add an excess amount of the solid compound to separate vials containing each buffer.

-

Equilibration : Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a minimum of 24 hours to ensure equilibrium is reached. A second time point (e.g., 48 hours) is recommended to confirm equilibrium.

-

Phase Separation : Centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.

-

Quantification : Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as RP-HPLC with UV detection.[1]

-

Validation : The presence of solid material at the end of the experiment must be visually confirmed to ensure saturation was achieved.

Lipophilicity (logD) Determination by HPLC

Causality: Lipophilicity governs how a compound distributes between aqueous and lipid environments, impacting membrane traversal and protein binding. For an ionizable compound like this, the distribution coefficient (logD) at a specific pH is more physiologically relevant than the partition coefficient (logP). A validated Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method provides a rapid and reliable measure of lipophilicity.[1][2]

Protocol:

-

System Setup : Use an HPLC system with a C18 column and a UV detector.

-

Mobile Phase : Prepare a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier like methanol or acetonitrile.[1]

-

Calibration : Inject a series of standard compounds with known logD values under identical isocratic conditions (varying the percentage of organic modifier).

-

Sample Analysis : Inject a solution of this compound.

-

Data Analysis :

-

For each standard and the test compound, calculate the capacity factor, k', using the formula: k' = (t_R - t_0) / t_0, where t_R is the retention time and t_0 is the void time.

-

Plot log k' of the standards against their known logD values.

-

Determine the logD of the test compound by interpolating its log k' value onto the calibration curve.

-

Caption: Workflow for logD determination via RP-HPLC.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation and purity assessment rely on a combination of spectroscopic and chromatographic techniques. The synthesis of related pyrazole and piperidine compounds has been well-documented, providing a strong basis for spectral interpretation.[3][4][5][6]

Table 3: Predicted Spectroscopic Features

| Technique | Predicted Key Features |

| ¹H NMR | ~7.5-8.0 ppm : Two singlets (pyrazole C-H protons).~7.2-7.4 ppm : Multiplet (5H, benzyl aromatic protons).~3.5 ppm : Singlet (2H, benzylic -CH₂- protons).~1.5-3.0 ppm : Series of complex multiplets (9H, piperidine protons). |

| ¹³C NMR | ~130-140 ppm : Aromatic and pyrazole carbons.~127-129 ppm : Benzyl aromatic carbons.~63 ppm : Benzylic carbon.~50-55 ppm : Piperidine carbons adjacent to nitrogen.~30-40 ppm : Remaining piperidine carbons. |

| Mass Spec (ESI+) | m/z 242.16 : Predicted [M+H]⁺ molecular ion peak. Fragmentation may involve loss of the benzyl group (m/z 91) or cleavage within the piperidine ring. |

| FT-IR (KBr) | ~3150 cm⁻¹ : N-H stretch (pyrazole).~3030 cm⁻¹ : Aromatic C-H stretch.~2800-2950 cm⁻¹ : Aliphatic C-H stretch.~1500-1600 cm⁻¹ : C=C and C=N ring stretching vibrations. |

Proposed Synthesis and Purification Workflow

While a specific synthesis for this molecule was not found, a plausible route can be designed based on established organic chemistry principles for similar structures.[7][8] A common approach involves the reaction of a functionalized piperidine with a pyrazole precursor.

Caption: A potential synthesis and purification workflow.

Conclusion

This compound possesses a compelling set of predicted physicochemical properties that position it as a viable scaffold for drug discovery. Its calculated lipophilicity, polar surface area, and hydrogen bonding capacity fall within ranges typically associated with drug-like molecules. The presence of a basic piperidine nitrogen ensures that its aqueous solubility will be pH-dependent, a critical factor for formulation and ADME studies. The experimental protocols outlined in this guide provide a robust framework for validating these predictions and thoroughly characterizing this promising compound for further development in medicinal chemistry programs.

References

-

ChemBK. (n.d.). 4-Benzyl piperidine - Physico-chemical Properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 415852, 1-Benzyl-4-piperidylamine. Retrieved from [Link]

-

IJCPA. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6483876, 1-Benzyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

-

Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

-

Martinez-Vargas, A., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC. Retrieved from [Link]

-

Al-Blewi, F. F., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Retrieved from [Link]

-

NIST. (n.d.). 4-Benzylpiperidine. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2025). A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78461, 1-Benzylpiperidin-4-ol. Retrieved from [Link]

-

EPA. (n.d.). Piperidine, 4-[3-(1H-pyrazol-1-yl)phenyl]- Properties. Retrieved from [Link]

-

Bakr, R. B., & Ahmed, A. (2016). Table 2. 1H-NMR (δ-ppm) and IR (Cm-1) spectra of some 2-11 derivatives. ResearchGate. Retrieved from [Link]

-

Sundaresan, K., et al. (2019). Synthesis, characterization and thrombolytic activity of n-benzyl piperidin 4-one phenyl hydrazone. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

-

DTIC. (2025). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]

-

Sundaresan, K., et al. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

Sources

- 1. ijcpa.in [ijcpa.in]

- 2. researchgate.net [researchgate.net]

- 3. connectjournals.com [connectjournals.com]

- 4. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jddtonline.info [jddtonline.info]

- 6. researchgate.net [researchgate.net]

- 7. epubl.ktu.edu [epubl.ktu.edu]

- 8. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 1-Benzyl-4-(1H-pyrazol-4-yl)piperidine in Drug Discovery: A Technical Guide for Medicinal Chemists

Abstract

The 1-benzyl-4-(1H-pyrazol-4-yl)piperidine core is a privileged scaffold in modern medicinal chemistry, primarily recognized for its significant role in the development of C-C chemokine receptor type 5 (CCR5) antagonists. This technical guide provides an in-depth analysis of this heterocyclic system, detailing its synthesis, mechanism of action, and its pivotal role as a foundational structure in the discovery of novel therapeutics, particularly for HIV-1 infection. We will explore the key structure-activity relationships (SAR), provide detailed experimental protocols for its characterization, and discuss the causality behind the experimental choices that underscore its utility for researchers, scientists, and drug development professionals.

Introduction: The Emergence of a Privileged Scaffold

The confluence of the N-benzylpiperidine motif and a pyrazole ring within a single molecular entity has given rise to a scaffold of significant interest in drug discovery. The N-benzylpiperidine moiety is a well-established pharmacophore known to interact with a variety of biological targets within the central nervous system and beyond.[1][2] Concurrently, the pyrazole ring system is a versatile heterocycle featured in numerous approved pharmaceuticals, valued for its ability to participate in hydrogen bonding and other key molecular interactions.[3] The combination of these two fragments in this compound creates a three-dimensional structure with a favorable profile for engaging with challenging targets like G-protein coupled receptors (GPCRs).

Initial broad screening efforts and subsequent focused medicinal chemistry campaigns have identified the 4-(pyrazolyl)piperidine core as a potent and selective antagonist of the CCR5 receptor.[4][5] This receptor is a critical co-receptor for the entry of the most common strains of HIV-1 into host T-cells.[6] Consequently, the this compound scaffold has become a cornerstone for the design of HIV-1 entry inhibitors.[7][8] This guide will dissect the chemical and biological rationale that underpins its importance.

Synthetic Strategy and Methodologies

The synthesis of this compound and its derivatives can be approached through several convergent strategies. A common and efficient method involves the construction of the pyrazole ring onto a pre-functionalized piperidine core. The following protocol is a representative, self-validating system based on established chemical principles for analogous compounds.

Proposed Synthetic Pathway

The logical flow for the synthesis begins with commercially available starting materials and proceeds through well-understood, high-yielding transformations.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Benzyl-4-(dimethylaminomethylene)piperidin-4-one (Enaminone Intermediate)

-

To a solution of 1-benzyl-4-piperidone (1.0 eq) in anhydrous toluene (5 mL/mmol), add N,N-dimethylformamide dimethyl acetal (1.5 eq).

-

Fit the reaction flask with a Dean-Stark apparatus to remove methanol as it is formed.

-

Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure to remove the toluene. The resulting crude enaminone is typically used in the next step without further purification.

Causality: The use of a Dean-Stark trap is critical here. The condensation reaction is reversible, and the removal of the methanol byproduct drives the equilibrium towards the formation of the desired enaminone, ensuring a high conversion rate. Toluene is an excellent solvent for this purpose due to its appropriate boiling point and its ability to form an azeotrope with methanol.

Step 2: Synthesis of this compound

-

Dissolve the crude enaminone intermediate from Step 1 in ethanol (10 mL/mmol).

-

Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux (approx. 78 °C) for 8-12 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to afford the pure this compound.

Causality: The cyclization with hydrazine hydrate to form the pyrazole ring is a robust and well-documented transformation. Ethanol is a suitable solvent as it readily dissolves both reactants and facilitates the reaction at a moderate temperature. The aqueous workup is necessary to remove any remaining hydrazine hydrate and other water-soluble impurities. Column chromatography provides the final, high-purity compound required for biological evaluation.

Biological Target and Mechanism of Action

The primary and most extensively studied biological target for the 4-(pyrazolyl)piperidine scaffold is the CCR5 receptor .[7][8]

The Role of CCR5 in HIV-1 Entry

HIV-1 entry into host cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of T-cells.[9] This initial binding triggers a conformational change in gp120, which then allows it to bind to a co-receptor, either CCR5 or CXCR4.[9] The majority of HIV-1 strains, particularly those responsible for initial transmission, are "R5-tropic," meaning they utilize CCR5 as their co-receptor.[9] The binding to CCR5 facilitates further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral capsid into the cell.

Caption: Mechanism of CCR5 antagonism in preventing HIV-1 entry.

Allosteric Antagonism

This compound and its analogues function as non-competitive allosteric antagonists of the CCR5 receptor.[9] They do not bind to the same site as the natural chemokine ligands (like RANTES) but rather to a hydrophobic pocket within the transmembrane helices of the receptor.[9] This binding induces a conformational change in the extracellular loops of CCR5, rendering it unrecognizable by the gp120-CD4 complex.[9] This effectively blocks the viral entry cascade.

Structure-Activity Relationship (SAR) Insights

Extensive SAR studies on the 4-(pyrazolyl)piperidine scaffold have provided crucial insights for optimizing antiviral potency and pharmacokinetic properties.[4]

| Moiety | Position | Modification | Impact on Activity | Reference |

| Benzyl Group | N1 of Piperidine | Substitution on the phenyl ring | Lipophilic substituents (e.g., biphenyl) can increase antiviral potency but may also introduce off-target ion channel activity. Alkoxy groups (e.g., dimethoxy) offer a good balance of improved potency and favorable pharmacokinetics. | [4] |

| Piperidine Ring | N1 of Piperidine | Replacement of benzyl with phenyl | Dramatically improves oral bioavailability, though often with a reduction in raw potency. | [7] |

| Pyrazole Ring | C4 of Piperidine | Position of the unsubstituted nitrogen | Optimal placement of the unsubstituted nitrogen on the pyrazole ring is meta to the bond connecting to the piperidine ring. | [7] |

Causality: The SAR data suggests a delicate balance between lipophilicity, which can enhance binding to the hydrophobic pocket of CCR5, and the need to maintain favorable pharmacokinetic properties and avoid off-target effects. The benzyl group appears to provide crucial interactions within the binding site, and modifications to this group allow for fine-tuning of the molecule's overall profile.

Key Experimental Workflows for Characterization

To validate the activity and mechanism of action of this compound, a series of standardized in vitro assays are employed.

CCR5 Radioligand Binding Assay

This assay quantifies the ability of the compound to displace a radiolabeled ligand from the CCR5 receptor, thereby determining its binding affinity (Ki).

Sources

- 1. US3161644A - 1-benzyl-4-substituted piperidines - Google Patents [patents.google.com]

- 2. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CCR5 susceptibility to ligand-mediated down-modulation differs between human T lymphocytes and myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 3: SAR studies on the benzylpyrazole segment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 2: Discovery of potent, selective, and orally bioavailable compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]

- 7. HIV-1 tropism testing and clinical management of CCR5 antagonists: Quebec review and recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

The Pyrazole-Piperidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

A Senior Application Scientist's Guide to Synthesis, Biological Activity, and Future Drug Development

Abstract

The fusion of pyrazole and piperidine rings creates a molecular scaffold of significant interest in medicinal chemistry. This hybrid structure combines the aromatic, electron-rich nature of the pyrazole ring with the conformational flexibility and basic nitrogen center of the piperidine moiety, yielding derivatives with a broad spectrum of pharmacological activities.[1][2][3][4] This technical guide provides an in-depth review of pyrazole-piperidine derivatives, covering their synthesis, diverse biological applications, and the structure-activity relationships that govern their therapeutic potential. We will explore their roles as kinase inhibitors, cannabinoid receptor antagonists, and agents for neurodegenerative diseases, supported by detailed protocols and data-driven insights for researchers and drug development professionals.

Introduction: The Strategic Union of Two Potent Heterocycles

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals.[2] Among them, the five-membered pyrazole ring, with its two adjacent nitrogen atoms, and the six-membered saturated piperidine ring are considered "privileged scaffolds".[5][6] Their prevalence in FDA-approved drugs underscores their importance.[7][8][9]

-

Pyrazole: This aromatic ring can act as both a hydrogen bond donor and acceptor, allowing for versatile interactions with biological targets.[8] Its metabolic stability is another key feature that makes it attractive for drug design.[9]

-

Piperidine: This non-aromatic heterocycle provides a three-dimensional structural element and a basic nitrogen atom that is often crucial for target engagement and improving pharmacokinetic properties like solubility.[6]

The combination of these two moieties into a single molecule, the pyrazole-piperidine derivative, has led to the discovery of compounds with significant therapeutic potential across various disease areas, including cancer, inflammation, and neurological disorders.[3][7][10] This guide will delve into the chemistry and biology of this important class of compounds.

Therapeutic Applications of Pyrazole-Piperidine Derivatives

The versatility of the pyrazole-piperidine scaffold is evident in the wide range of biological targets it can be designed to modulate.

Oncology: Targeting Kinases and Cell Proliferation

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[10] The pyrazole-piperidine scaffold has proven to be an excellent template for the design of potent and selective kinase inhibitors.[10][11][12]

Many pyrazole-containing compounds have shown promise as anticancer agents by inhibiting various kinases such as Aurora kinases, cyclin-dependent kinases (CDKs), and vascular endothelial growth factor receptor (VEGFR).[13][14][15] For instance, derivatives of 3-aminopyrazole have been developed as potent Aurora kinase inhibitors, leading to apoptosis in tumor cells.[13]

Key Examples and Structure-Activity Relationships (SAR):

-

Bcr-Abl Inhibitors: For the treatment of chronic myeloid leukemia (CML), pyrazole-based compounds have been developed as allosteric inhibitors of Bcr-Abl kinase.[11] The clinical candidate Asciminib (ABL-001) is a notable example, where the pyrazole ring forms a key hydrogen bond interaction within a myristoyl pocket of the enzyme.[11]

-

VEGFR-2 Inhibitors: As a key mediator in angiogenesis, VEGFR-2 is a major target in oncology.[14] Studies have shown that incorporating additional heterocyclic rings like benzothiazole or pyridine onto the pyrazole-piperidine core can significantly enhance VEGFR-2 inhibitory potency.[14]

-

General SAR Insights: Lipophilic and electron-withdrawing groups, such as halo-benzyl substituents, on the pyrazole ring have been shown to be beneficial for cytotoxic activity against certain cancer cell lines.[7] The piperidine moiety often plays a role in occupying hydrophobic pockets and can be functionalized to fine-tune solubility and selectivity.[11][15]

Data Summary: Anticancer Activity of Representative Pyrazole-Piperidine Derivatives

| Compound Class | Target Kinase | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolo[4,3-f]quinoline | Haspin | HCT116 | 1.7 | [15] |

| Pyrazole Benzothiazole Hybrid | VEGFR-2 | HT29 | 3.17 | [15] |

| Pyrazole Carbaldehyde | PI3 Kinase | MCF7 | 0.25 | [15] |

| Indole-Pyrazole Hybrid | CDK2 | HCT116 | < 23.7 | [15] |

Neurodegenerative Diseases and CNS Disorders

The pyrazole-piperidine scaffold is also being actively investigated for its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[8][16]

-

Monoamine Oxidase (MAO) Inhibition: Certain pyrazole derivatives act as inhibitors of MAO-B, an enzyme involved in the degradation of dopamine.[3] This makes them attractive candidates for Parkinson's disease therapy.

-

Acetylcholinesterase (AChE) Inhibition: Inhibition of AChE is a key strategy in managing Alzheimer's disease.[17] Novel pyrazole-based derivatives have been designed and evaluated as potent AChE inhibitors.[17]

-

Cannabinoid Receptor (CB1) Antagonism: The well-known anti-obesity drug Rimonabant features a pyrazole-piperidine core and acts as a CB1 receptor antagonist.[5] Structure-activity relationship studies on this class of compounds have identified key structural requirements for potent and selective CB1 antagonism, including a para-substituted phenyl ring at the pyrazole's 5-position and a piperidinyl carboxamide at the 3-position.[18][19]

Anti-inflammatory and Analgesic Activity

A number of pyrazole derivatives are used clinically as non-steroidal anti-inflammatory drugs (NSAIDs).[3][5][20] For example, Lonazolac is a pyrazole-based NSAID used for treating swelling and inflammation.[5] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes.[5][21]

Antimicrobial and Antiviral Activity

The pyrazole-piperidine framework has also been explored for developing agents against infectious diseases. Derivatives have shown antibacterial, antifungal, and antiviral activities.[1][3][22] The presence of the piperidine moiety can be particularly important for enhancing antimicrobial activity.[1]

Synthetic Strategies and Methodologies

The synthesis of pyrazole-piperidine derivatives typically involves the construction of the pyrazole ring followed by its linkage to a piperidine moiety, or vice versa. The Knorr pyrazole synthesis and Paal-Knorr synthesis are common methods for forming the pyrazole ring.[23]

General Synthetic Workflow

A common approach involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative to form the pyrazole ring.[8][24][25] The resulting pyrazole can then be functionalized and coupled with a suitable piperidine derivative.

Caption: General workflow for the synthesis of pyrazole-piperidine derivatives.

Detailed Experimental Protocol: Synthesis of a 1,5-Diaryl Pyrazole Derivative

This protocol is a representative example of a cyclocondensation reaction to form a pyrazole ring, which can be a precursor to a pyrazole-piperidine derivative.

Objective: To synthesize a 1,5-diaryl pyrazole via the reaction of a chalcone with a hydrazine derivative.

Materials:

-

Chalcone (1 equivalent)

-

Hydrazine hydrate or substituted hydrazine (1.2 equivalents)

-

Ethanol (solvent)

-

Piperidine (catalyst)[26]

-

Glacial acetic acid (for substituted hydrazines)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone (1 eq.) in ethanol.

-

Addition of Reagents: Add the hydrazine derivative (1.2 eq.) to the solution. If using a substituted hydrazine, add a catalytic amount of glacial acetic acid. If using hydrazine hydrate, a catalytic amount of piperidine can be used.[26]

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure pyrazole derivative.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

-

Ethanol as Solvent: It is a good solvent for both reactants and is easy to remove post-reaction.

-

Catalyst (Acetic Acid/Piperidine): The acid or base catalyst facilitates the initial Michael addition and subsequent cyclization and dehydration steps, accelerating the reaction rate.

-

Reflux Conditions: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Signaling Pathways and Mechanism of Action

To illustrate the mechanism by which these compounds can exert their effects, let's consider the inhibition of a kinase signaling pathway, a common mode of action for anticancer pyrazole-piperidine derivatives.

Caption: Mechanism of action for a pyrazole-piperidine kinase inhibitor.

In this representative pathway, the pyrazole-piperidine derivative acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the receptor tyrosine kinase.[14] This prevents the phosphorylation and activation of downstream signaling proteins, ultimately blocking signals that lead to cell proliferation and survival.[14]

Challenges and Future Perspectives

Despite the successes, challenges remain in the development of pyrazole-piperidine derivatives. These include optimizing pharmacokinetic properties such as solubility and bioavailability, and ensuring high selectivity to minimize off-target effects.[21]

Future research will likely focus on:

-

Multi-target Drug Design: Creating single molecules that can modulate multiple targets relevant to a complex disease like Alzheimer's or cancer.[17]

-

Computational Approaches: Utilizing molecular docking, virtual screening, and QSAR studies to accelerate the design and optimization of new derivatives.[23][27]

-

Novel Synthetic Methodologies: Developing more efficient, green, and regioselective synthetic routes to access a wider chemical space of pyrazole-piperidine scaffolds.[8]

Conclusion

The pyrazole-piperidine scaffold is a highly versatile and privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable range of biological activities, leading to their investigation for a multitude of therapeutic applications, from oncology to neurodegenerative diseases. The ability to readily functionalize both the pyrazole and piperidine rings allows for fine-tuning of their pharmacological profiles. As synthetic methodologies and our understanding of their structure-activity relationships continue to evolve, we can expect the pyrazole-piperidine core to remain a fruitful starting point for the discovery of new and effective medicines.

References

- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. (n.d.).

- Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. (n.d.). EPJ Web of Conferences.

- Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. (2024, March 12). International Journal of Pharmaceutical Sciences.

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed. (n.d.). PubMed.

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC. (n.d.). PMC.

- PYRAZOLE AND ITS BIOLOGICAL ACTIVITY - PharmaTutor. (2013, December 5).

- Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes - Frontiers. (2021, April 29). Frontiers.

- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC - NIH. (n.d.). PMC.

- SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, THEORETICAL AND IN-SILICO STUDIES OF NOVEL PIPERIDINE FUSED PYRAZOLE DERIVATIVES. (2024, February 5). Indo American Journal of Pharmaceutical Research.

- Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases - MDPI. (2025, February 7). MDPI.

- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Tre

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018, January 12). MDPI.

- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Eco-Vector Journals Portal. (n.d.). Eco-Vector Journals Portal.

- Pyrazole Scaffold: A Remarkable Tool in Drug Development. (2022, October 26). International Journal of Pharmaceutical Sciences Review and Research.

- New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evalu

- Pyrazole scaffold synthesis, functionalization, and applications in alzheimer's disease and parkinson's disease treatment (2011-2020) - WashU Medicine Research Profiles. (2021, March 1). WashU Medicine Research Profiles.

- Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. (n.d.). Journal of Applied Pharmaceutical Science.

- Pyrazole Scaffolds: A promising frontier in drug discovery. (2024). Connect Journals.

- Pyrazoles as anticancer agents: Recent advances - SRR Publications. (2023, December 9).

- Synthesis, Reaction and Biological Activities of N- Containing Heterocyclic Compounds: A Report on Pyrazole - AIP Publishing. (n.d.). AIP Publishing.

- Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7). PMC.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.). PMC.

- (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026, February 1).

- Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management - PMC. (2025, May 22). PMC.

- Anticancer evaluation of novel 1,3,4-trisubstituted pyrazole candidates bearing different nitrogenous heterocyclic Moieties. - Allied Academies. (2016, March 28). Allied Academies.

- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (2024, September 25). Research and Reviews.

- Current status of pyrazole and its biological activities - PMC. (n.d.). PMC.

- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024, November 20). Journal of Chemical Health Risks.

- Targeted Development of Pyrazoline Derivatives for Neurological Disorders: A Review. (2024, April 22). ChemistrySelect.

- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. (2024, April 23). MDPI.

- Oxazole, pyrazole and piperidine derivatives having an o-hydroxyaryl moiety with anticipated molluscicidal activity - PubMed. (n.d.). PubMed.

-

Anti-cancer agents with reactive species: piperidine, morpholine, aniline, and antipyrine[3][28][29] - ResearchGate. (n.d.). ResearchGate.

- Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed. (2010, August 1). PubMed.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

Sources

- 1. pharmatutor.org [pharmatutor.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jchr.org [jchr.org]

- 5. epj-conferences.org [epj-conferences.org]

- 6. mdpi.com [mdpi.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. japsonline.com [japsonline.com]

- 15. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. profiles.wustl.edu [profiles.wustl.edu]

- 17. Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer’s disease management - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. iajpr.com [iajpr.com]

- 21. rroij.com [rroij.com]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. globalresearchonline.net [globalresearchonline.net]

- 25. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 26. alliedacademies.org [alliedacademies.org]

- 27. connectjournals.com [connectjournals.com]

- 28. Oxazole, pyrazole and piperidine derivatives having an o-hydroxyaryl moiety with anticipated molluscicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

The Convergence of Privileged Scaffolds: A Technical Guide to the Therapeutic Potential of 1-Benzyl-4-(1H-pyrazol-4-yl)piperidine

Abstract

In the landscape of modern medicinal chemistry, the strategic fusion of validated pharmacophores represents a cornerstone of rational drug design. This technical guide delves into the synthesis, mechanistic underpinnings, and therapeutic promise of the 1-Benzyl-4-(1H-pyrazol-4-yl)piperidine scaffold. This hybrid architecture marries the neuro-pharmacologically significant N-benzylpiperidine moiety with the versatile pyrazole ring, a privileged structure in kinase inhibition and anti-inflammatory drug discovery. We will explore the synthetic rationale for the creation of this scaffold, its demonstrated and putative applications in neurodegenerative disorders, oncology, and inflammatory conditions, and provide detailed experimental protocols for its synthesis and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in their therapeutic programs.

Introduction: A Rationale for Molecular Hybridization

The this compound scaffold is a testament to the power of molecular hybridization, a design strategy that combines two or more pharmacophoric units to create a new molecule with an enhanced or novel biological profile. The two constituent moieties, N-benzylpiperidine and pyrazole, each possess a rich history of therapeutic relevance.

The N-benzylpiperidine core is a well-established structural motif in centrally active agents, most notably in the acetylcholinesterase (AChE) inhibitor donepezil, a frontline treatment for Alzheimer's disease[1][2][3]. This fragment is known to interact with key residues in the active site of cholinesterases and can be functionalized to modulate blood-brain barrier permeability and target engagement[1][2]. Its structural flexibility and ability to engage in cation-π interactions make it a valuable component for CNS-targeting compounds[4].

The pyrazole ring is a five-membered diazole heterocycle that is a cornerstone of numerous FDA-approved drugs[5][6]. Its unique electronic properties and ability to act as a versatile scaffold for substitution have led to its incorporation in a multitude of kinase inhibitors, where it often serves as a hinge-binding motif in the ATP-binding pocket of kinases[7]. Consequently, pyrazole derivatives have shown significant promise as anticancer and anti-inflammatory agents[8][9].

The convergence of these two privileged structures in the this compound core offers the tantalizing prospect of creating multi-target agents or compounds with novel selectivity profiles for a range of therapeutic targets.

Synthesis of the Core Scaffold

The synthesis of the this compound scaffold can be approached through several convergent strategies. A common and efficient method involves the initial preparation of a key intermediate, N-benzyl-4-piperidone, followed by the construction of the pyrazole ring at the 4-position.

Synthesis of N-Benzyl-4-piperidone (Key Intermediate)

N-benzyl-4-piperidone is a commercially available but also readily synthesizable precursor. A robust one-pot synthesis has been reported, offering high yield and purity suitable for industrial applications[1][10].

Experimental Protocol: Synthesis of N-Benzyl-4-piperidone

Materials:

-

Benzylamine

-

Acrolein or an acrylate ester (e.g., methyl acrylate)

-

An appropriate alcohol solvent (e.g., methanol, ethanol)

-

An organic solvent for condensation (e.g., toluene)

-

An organic base (e.g., sodium methoxide)

-

Acid for neutralization (e.g., hydrochloric acid)

-

Inorganic base for workup (e.g., sodium hydroxide)

Procedure:

-

To a solution of benzylamine in an alcoholic solvent, slowly add an acrylate ester dropwise at a controlled temperature. The molar ratio of acrylate to benzylamine should be approximately 2.6-5:1.

-

After the addition is complete, heat the reaction mixture to 50-60°C and maintain for a specified period to ensure the completion of the Michael addition.

-

Distill off the excess acrylate and alcohol solvent.

-

Add an organic solvent suitable for condensation (e.g., toluene) to the residue, followed by the portion-wise addition of an organic base (e.g., sodium methoxide).

-

Heat the mixture to 50-85°C to effect the Dieckmann condensation. During this period, low-boiling point byproducts can be removed by distillation.

-

Upon completion, cool the reaction mixture and neutralize with an acid (e.g., dilute HCl).

-

Add a catalyst for decarboxylation and maintain the reaction at 60-85°C.

-

After the reaction is complete, adjust the pH to 8-9 with an inorganic base (e.g., NaOH solution) and separate the aqueous layer.

-

The organic layer is then subjected to distillation under reduced pressure to yield N-benzyl-4-piperidone.

Construction of the Pyrazole Ring

With N-benzyl-4-piperidone in hand, the pyrazole ring can be constructed at the 4-position. A common strategy involves a condensation reaction to form an α,β-unsaturated ketone, followed by cyclization with a hydrazine derivative.

Experimental Protocol: Synthesis of this compound

Materials:

-

N-Benzyl-4-piperidone

-

Dimethylformamide dimethyl acetal (DMF-DMA)

-

Hydrazine hydrate or a substituted hydrazine

-

An appropriate solvent (e.g., ethanol, acetic acid)

Procedure:

-

React N-benzyl-4-piperidone with DMF-DMA to form the enaminone intermediate, 1-benzyl-4-(2-(dimethylamino)vinyl)piperidin-4-one. This reaction is typically carried out in a suitable solvent like toluene and heated to drive the reaction to completion.

-

The crude enaminone is then reacted with hydrazine hydrate in a solvent such as ethanol or acetic acid.

-

The reaction mixture is heated under reflux for several hours to facilitate the cyclization and formation of the pyrazole ring.

-

After cooling, the product can be isolated by precipitation or extraction, followed by purification using column chromatography or recrystallization to yield this compound.

Therapeutic Potential in Neurodegenerative Disorders

The structural similarity of the N-benzylpiperidine moiety to donepezil makes the this compound scaffold a compelling starting point for the development of agents targeting neurodegenerative diseases, particularly Alzheimer's disease.

Cholinesterase Inhibition

The primary mechanism of action for many Alzheimer's drugs is the inhibition of acetylcholinesterase (AChE) and, to a lesser extent, butyrylcholinesterase (BuChE)[2]. A study by van Greunen and colleagues (2019) synthesized and evaluated a series of N-benzylpiperidine carboxamide derivatives, including a compound with a pyrazole moiety, for their cholinesterase inhibitory activity[11].

The compound, 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide , demonstrated an IC50 value of 5.94 ± 1.08 μM against AChE[11]. Molecular dynamics simulations suggested a binding mode similar to that of donepezil, and in silico predictions indicated good blood-brain barrier permeability[11]. This provides strong evidence that the 1-benzyl-4-(pyrazol-4-yl)piperidine scaffold can be effectively targeted to the CNS and can interact with cholinesterases.

Neuroprotection and Anti-inflammatory Effects

Neuroinflammation is a key pathological feature of many neurodegenerative diseases. Pyrazole derivatives have been shown to possess significant anti-inflammatory and neuroprotective properties[9][12][13]. Compounds with a pyrazole core have been shown to ameliorate neuroinflammation by modulating pathways such as the NF-κB/TNF-α/ROS pathway[12]. The this compound scaffold, therefore, has the potential to exert neuroprotective effects not only through cholinesterase inhibition but also by mitigating the underlying neuroinflammatory processes.

Therapeutic Potential in Oncology

The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors for the treatment of cancer[7][14][15]. The this compound core can be envisioned as a versatile platform for developing novel kinase inhibitors.

Kinase Inhibition

Numerous pyrazole-containing compounds have been developed as potent inhibitors of various kinases, including Aurora kinases, JAK, and Abl[15]. The pyrazole ring often forms key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The 1-benzylpiperidine moiety can be tailored to occupy the solvent-exposed region of the ATP-binding pocket, allowing for the optimization of potency and selectivity.

Derivatives of 1-benzyl-1H-pyrazole have been successfully developed as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key player in necroptosis and inflammation[1]. This demonstrates the utility of the N-benzyl pyrazole substructure in kinase inhibitor design. By incorporating this into the piperidine scaffold, novel inhibitors targeting a range of kinases implicated in cancer can be developed.

Cytotoxic Activity

Hybrid molecules containing an N-benzyl-piperidinyl moiety have demonstrated cytotoxic effects against various cancer cell lines. For instance, N-benzyl-piperidinyl acylhydrazone derivatives have shown antiproliferative activity against non-small cell lung cancer (A549) and hepatocellular carcinoma (HepG2) cell lines[11]. This suggests that the 1-benzylpiperidine portion of the scaffold can contribute to the overall cytotoxic profile of the molecule.

Therapeutic Potential in Inflammatory Disorders

The anti-inflammatory properties of pyrazole derivatives are well-documented[4][8]. This makes the this compound scaffold a promising candidate for the development of novel anti-inflammatory agents.

Modulation of Inflammatory Pathways

A structurally related piperazine derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester, has been shown to possess significant anti-inflammatory and anti-nociceptive effects[12]. This compound reduced paw edema in a carrageenan-induced inflammation model and exhibited central and peripheral analgesic effects[12]. These findings strongly support the potential of the pyrazolyl-piperidine/piperazine core in modulating inflammatory responses.

Structure-Activity Relationship (SAR) and Future Directions

While a comprehensive SAR study on the this compound scaffold is yet to be published, preliminary insights can be gleaned from related compounds.

-

Substitution on the Benzyl Ring: Modifications to the benzyl ring can significantly impact potency and selectivity. Electron-withdrawing or -donating groups can be introduced to fine-tune electronic properties and interactions with the target protein.

-

Substitution on the Pyrazole Ring: The pyrazole ring offers multiple points for substitution. The N1 position can be substituted with various alkyl or aryl groups, which can influence the orientation of the molecule in the binding pocket. The other carbon atoms of the pyrazole ring can also be functionalized to introduce additional interaction points.

-

Linker between the Rings: While the core scaffold has a direct link between the piperidine and pyrazole rings, introducing different linkers (e.g., carboxamide, as seen in the work of van Greunen et al.[11]) can provide additional vectors for optimization.

Future research should focus on synthesizing a library of this compound analogs with systematic variations at these positions to build a robust SAR profile for different therapeutic targets.

Data Presentation

Table 1: Biological Activities of Representative Scaffolds

| Compound/Scaffold | Target(s) | Activity | Therapeutic Area | Reference |

| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide | Acetylcholinesterase | IC50 = 5.94 µM | Alzheimer's Disease | [11] |

| 1-benzyl-1H-pyrazole derivatives | RIP1 Kinase | Kd = 0.078 µM | Inflammation | [1] |

| N-benzyl-piperidinyl acylhydrazone hybrids | A549, HepG2 cells | IC50 ≈ 59 µM | Oncology | [11] |

| 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester | Inflammatory pathways | Reduction in paw edema | Inflammation | [12] |

Visualization of Concepts

Synthetic Workflow

Caption: Therapeutic pathways for the this compound scaffold.

Conclusion

The this compound scaffold represents a compelling starting point for the development of novel therapeutics. By rationally combining the neuro-pharmacologically relevant N-benzylpiperidine moiety with the medicinally privileged pyrazole ring, a versatile platform has been created with the potential to address unmet needs in neurodegenerative disorders, oncology, and inflammatory diseases. The synthetic accessibility of this scaffold, coupled with the strong biological rationale for its design, makes it an attractive area for further investigation. Future work should focus on the synthesis and screening of focused libraries of derivatives to elucidate detailed structure-activity relationships and identify lead compounds for further preclinical and clinical development.

References

-

Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chem Biol Drug Des. 2016 Apr;87(4):569-74. [Link]

-

Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. Eur J Med Chem. 2019 Oct 1;179:680-693. [Link]

-

Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative. Pharmacol Rep. 2015 Oct;67(5):990-6. [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. J Enzyme Inhib Med Chem. 2016;31(sup2):181-186. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2023 Feb 2;28(3):1433. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. Future Med Chem. 2023 Nov;15(20):2011-2034. [Link]

-

Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. J Enzyme Inhib Med Chem. 2023 Dec;38(1):2213963. [Link]

-

Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress. Molecules. 2018 Aug 27;23(9):2166. [Link]

-

Pyrazole compounds useful as protein kinase inhibitors. US Patent 7,691,853 B2.[Link]

-

Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition. RSC Adv. 2020 Sep 8;10(55):33267-33280. [Link]

-

Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Med Chem Res. 2025 Jun 23. [Link]

- Bicyclic pyrazole bruton's tyrosine kinase inhibitors.

-

Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega. 2021 Oct 26;6(44):29465-29482. [Link]

-

Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. J Med Chem. 2009 Jan 22;52(2):379-88. [Link]

-

SUBSTITUTED 1H-PYRROLO [2,3-B]PYRIDINE AND 1H-PYRAZOLO [3, 4-B]PYRIDINE DERIVATIVES AS SALT INDUCIBLE KINASE 2 (SIK2) INHIBITORS. Patent EP 2 931 722 B1.[Link]

-

Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. 2021;7(1):159. [Link]

- Preparation method of N-benzyl-4-piperidone.

-

1-ARYL-4-SUBSTITUTED PIPERAZINE DERIVATIVES FOR USE AS CCR1 ANTAGONISTS FOR THE TREATMENT OF INFLAMMATION AND IMMUNE DISORDERS. EPO Patent 1531822.[Link]

-

N‐Benzyl piperidine Fragment in Drug Discovery. ChemistrySelect. 2024;9(23):e202400511. [Link]

-

The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules. 2024 Apr 23;29(9):1955. [Link]

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). J Enzyme Inhib Med Chem. 2024 Dec;39(1):2309193. [Link]

-

Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. 2025 Jul 21;30(14):5443. [Link]

-

Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. J Med Chem. 1997 Jan 3;40(1):33-45. [Link]

Sources

- 1. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods_Chemicalbook [chemicalbook.com]

- 2. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrazole compounds useful as protein kinase inhibitors - Patent US-7691853-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]

- 11. US3161644A - 1-benzyl-4-substituted piperidines - Google Patents [patents.google.com]

- 12. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress [mdpi.com]

- 14. scilit.com [scilit.com]

- 15. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

Methodological & Application

Application Note: Reductive Amination Protocols for Benzyl Piperidine Derivatives

Abstract

Benzyl piperidine moieties are privileged pharmacophores in medicinal chemistry, serving as the core structural unit in acetylcholinesterase inhibitors (e.g., Donepezil), sigma receptor ligands, and various GPCR modulators. This Application Note provides a comprehensive technical guide for synthesizing these derivatives via reductive amination. We contrast the industry-standard Sodium Triacetoxyborohydride (STAB) method—favored for its chemoselectivity and bench-top safety—with Catalytic Hydrogenation, a method preferred for large-scale "green" synthesis. Detailed protocols, mechanistic insights, and troubleshooting matrices are provided to ensure reproducibility and high yields.

Mechanistic Foundation & Strategic Choice

The Chemistry of Imine Reduction

Reductive amination proceeds through two distinct phases: the equilibrium formation of an imine (from aldehydes) or iminium ion (from ketones/secondary amines), followed by irreversible reduction to the amine.

The choice of reducing agent dictates the success of this sequence.

-

Sodium Cyanoborohydride (NaCNBH

): Historically common but highly toxic (HCN generation) and requires strict pH control (pH 6) to prevent reduction of the carbonyl starting material. -

Sodium Triacetoxyborohydride (STAB): The modern gold standard. It is less toxic and, crucially, sterically bulky and electron-deficient. This makes it chemoselective : it reduces the protonated imine/iminium species much faster than it reduces the parent aldehyde or ketone.

Pathway Visualization

The following diagram illustrates the mechanistic pathway and the critical decision points for selecting a protocol.

Figure 1: Mechanistic flow of reductive amination. Note that STAB minimizes the "Side Rxn" pathway by reacting preferentially with the Iminium species.

Method A: The STAB Protocol (Bench Standard)

Best for: Small to medium scale (10 mg to 50 g), complex substrates with sensitive functional groups (nitro, ester, carbamate).

Reagent Selection & Stoichiometry

| Component | Role | Equiv. | Notes |

| Amine | Substrate | 1.0 | Piperidine or N-benzyl-4-aminopiperidine precursor. |

| Carbonyl | Substrate | 1.0–1.2 | Benzaldehyde (for N-alkylation) or N-benzyl-4-piperidone. |

| STAB | Reductant | 1.4–1.6 | Sodium Triacetoxyborohydride. Moisture sensitive. |

| AcOH | Catalyst | 1.0–2.0 | Glacial Acetic Acid. Essential for ketone substrates. |

| Solvent | Medium | N/A | DCE (Classic), THF (Good), or EtOAc (Green). |

Step-by-Step Protocol

Target: Synthesis of N-benzylpiperidine from piperidine and benzaldehyde.

-

Preparation: In a dry flask equipped with a magnetic stir bar, dissolve Benzaldehyde (1.0 equiv) in 1,2-Dichloroethane (DCE) or THF (0.2 M concentration).

-

Amine Addition: Add Piperidine (1.0–1.1 equiv).

-

Note: If reacting a ketone (e.g., N-benzyl-4-piperidone) with an amine, add Glacial Acetic Acid (1.0–2.0 equiv) at this stage to catalyze imine formation. For aldehydes, acid is optional but often beneficial.[1]

-

-

Equilibration (The "Indirect" check): Stir at room temperature for 15–30 minutes.

-

Expert Insight: While STAB allows for "direct" (one-pot) addition, a short equilibration period ensures the imine is formed, maximizing yield.

-

-

Reduction: Cool the mixture slightly (0 °C) if the scale is >5g to manage exotherm. Add STAB (1.4 equiv) portion-wise over 5–10 minutes.

-

Reaction: Remove ice bath and stir at room temperature.

-

Monitoring: Check TLC or LC-MS after 2 hours. Most reactions complete within 2–16 hours.

-

-

Quench: Quench by adding saturated aqueous NaHCO

. Stir vigorously for 15 minutes to neutralize acetic acid and decompose borate complexes. -

Workup: Extract with DCM or EtOAc (x3). Wash combined organics with brine, dry over Na

SO

Method B: Catalytic Hydrogenation (Green/Scale-Up)

Best for: Large scale (>50 g), simple substrates, "Green Chemistry" requirements. Contraindications: Substrates containing nitro groups, alkenes, or benzyl ethers (potential hydrogenolysis).

Protocol

-

Setup: Purge a reaction vessel (Parr shaker or balloon flask) with Nitrogen.

-

Solvent: Dissolve the Piperidine derivative and Benzaldehyde (1:1 ratio) in Methanol or Ethanol (0.3 M).

-

Catalyst: Carefully add 10% Pd/C (5–10 wt% loading relative to substrate).

-

Safety: Pd/C is pyrophoric. Add under an inert blanket or as a water-wet slurry.

-

-

Hydrogenation: Evacuate and backfill with Hydrogen gas (H

) . -

Reaction: Stir vigorously at RT for 4–12 hours.

-

Workup: Filter through a pad of Celite to remove the catalyst. Concentrate the filtrate to obtain the crude amine.

Method C: Difficult Substrates (Lewis Acid Activation)

Scenario: Reacting sterically hindered ketones (e.g., N-benzyl-4-piperidone) with weak amines (e.g., aniline). Standard STAB protocols may stall.

The Titanium(IV) Isopropoxide Protocol

-

Mix Ketone (1.0 equiv) and Amine (1.0 equiv) in neat Ti(OiPr)

(1.2 equiv) or in minimal THF. -

Stir for 4–12 hours. The Lewis acid acts as a water scavenger and activates the carbonyl.

-

Dilute with Ethanol or THF.

-

Add NaCNBH

or STAB (1.5 equiv) and stir overnight. -

Workup Caution: Quench with 1N NaOH or water to precipitate titanium salts as white solids. Filter through Celite before extraction.

Troubleshooting & Optimization Matrix

| Observation | Root Cause | Corrective Action |

| Low Conversion | Poor imine formation | Add AcOH (STAB method) or use Ti(OiPr) |

| Alcohol Byproduct | Reductant attacking carbonyl | Use STAB instead of NaCNBH |

| Dialkylation | Primary amine over-reacting | Use excess amine (5–10 equiv) or switch to a stepwise protection/deprotection strategy. |

| Sticky Emulsion | Boron salts during workup | Use Rochelle's Salt (Potassium Sodium Tartrate) solution during the quench to solubilize boron species. |

Decision Logic for Researchers

Figure 2: Protocol Selection Matrix based on substrate functionality and scale.

References

-

Abdel-Magid, A. F., et al. (1996).[1][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

-

Sugimoto, H., et al. (2000). "Donepezil Hydrochloride: A New Acetylcholinesterase Inhibitor." Accounts of Chemical Research. (Describes the pharmacophore relevance).

-

Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry.

-

ACS Green Chemistry Institute. (2023). "Solvent Selection Guide." (Reference for replacing DCE with EtOAc).

Sources

- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 2. US6844440B2 - Process for the preparation of donepezil - Google Patents [patents.google.com]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Handling and storage guidelines for 1-Benzyl-4-(1H-pyrazol-4-yl)piperidine

An In-Depth Guide for Researchers and Drug Development Professionals

Application Notes & Protocols for 1-Benzyl-4-(1H-pyrazol-4-yl)piperidine

**Abstract

This document provides a comprehensive guide to the essential handling and storage procedures for this compound. As a compound featuring both a piperidine backbone, known for its role in CNS-active agents, and a metabolically stable pyrazole moiety, its integrity is paramount for reproducible experimental outcomes.[1] The protocols herein are synthesized from established best practices for its constituent chemical classes—piperidines and pyrazoles—to ensure the long-term stability and safe utilization of the compound in a laboratory setting. This guide is intended for researchers, chemists, and pharmacologists engaged in drug discovery and development.

Core Compound Profile & Physicochemical Properties

This compound is a heterocyclic compound featuring a central piperidine ring. The nitrogen of the piperidine is protected by a benzyl group, a common strategy in medicinal chemistry to modulate basicity and pharmacokinetic properties. The 4-position of the piperidine is substituted with a 1H-pyrazole ring, a five-membered aromatic heterocycle known for its metabolic stability and diverse roles in forming key interactions with biological targets.[1]

Understanding the properties of the parent structures is key to proper handling. Piperidine itself is a basic secondary amine, and its derivatives often share this reactivity. The pyrazole ring is generally stable to oxidation but can be susceptible to degradation under certain conditions, including exposure to light, moisture, or extreme pH.[2][3]

Table 1: Physicochemical Characteristics of this compound and Related Structures

| Property | Value / Observation | Source / Rationale |

|---|---|---|

| Molecular Formula | C₁₅H₁₉N₃ | Calculated |

| Molecular Weight | 241.34 g/mol | Calculated |

| Appearance | Likely a solid (white to off-white crystalline powder) | Inferred from related piperidine and pyrazole derivatives.[4][5] |

| Solubility | Expected to be soluble in many organic solvents (e.g., DMSO, DMF, Methanol, Chloroform).[6] | Based on the general solubility of piperidine and pyrazole derivatives. |

| Basicity (pKa) | The piperidine nitrogen imparts basicity (predicted pKa of conjugate acid ≈ 8.5-9.5). | Inferred from related N-benzylpiperidine structures.[7] |

| Stability Profile | Stable under recommended storage conditions. Sensitive to strong oxidizing agents, strong acids, prolonged light exposure, and potentially moisture.[2][6][8] | Based on the known stability of both piperidine and pyrazole moieties. |

Hazard Identification & Personal Protective Equipment (PPE)

While specific toxicity data for this compound is not available, the constituent moieties suggest a precautionary approach. Piperidine derivatives can cause skin, eye, and respiratory irritation.[9][10]

Primary Hazards:

-

Eye Contact: May cause serious eye irritation.

-

Skin Contact: May cause skin irritation or an allergic skin reaction (sensitization).[11]

-

Inhalation: May cause respiratory tract irritation.[10]

-

Ingestion: May be harmful if swallowed.[11]

Table 2: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

|---|---|---|

| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact and potential sensitization.[8][12] |

| Eye Protection | Safety glasses with side shields or chemical goggles. | To protect against dust particles and splashes.[12] |

| Body Protection | Laboratory coat. | To prevent contamination of personal clothing. |

| Respiratory | Use only in a well-ventilated area, preferably a chemical fume hood.[6] | To avoid inhalation of fine dust particles. |

Protocols for Safe Handling & Use

Adherence to standardized laboratory procedures is critical for both personnel safety and maintaining compound purity.

Engineering Controls

All manipulations of the solid compound or its concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

Protocol for Weighing and Dispensing (Solid Form)

-

Preparation: Don appropriate PPE (lab coat, gloves, safety glasses). Ensure the chemical fume hood sash is at the proper height.

-

Environment: Minimize air currents near the analytical balance. Use an anti-static weighing dish if the material is fine and prone to static.

-

Aliquotting: Use a clean spatula to carefully transfer the desired amount of the compound from the stock vial to the weighing dish.

-

Closure: Immediately and tightly seal the main stock container after dispensing to minimize exposure to air and moisture.[6][8]

-

Cleanup: Clean the spatula and any surfaces that may have come into contact with the compound using a solvent-moistened wipe (e.g., 70% ethanol). Dispose of wipes in the appropriate chemical waste stream.

Protocol for Stock Solution Preparation

-

Solvent Selection: Choose a suitable, anhydrous-grade organic solvent such as DMSO, DMF, or methanol based on experimental requirements.

-

Dissolution: Add the weighed compound to an appropriate volumetric flask. Add approximately half the final volume of the chosen solvent.

-

Solubilization: Gently swirl or vortex the solution. If necessary, sonication in a water bath can be used to aid dissolution. Avoid heating unless the thermal stability is known.

-

Final Volume: Once fully dissolved, add the solvent to the final desired volume and mix thoroughly to ensure homogeneity.

-

Storage: Transfer the stock solution to a clean, clearly labeled amber glass vial to protect it from light.[2] For moisture-sensitive applications, use a vial with a PTFE-lined cap.

Long-Term Stability & Storage Protocols

The stability of this compound depends on its form (solid vs. solution) and environmental conditions. The pyrazole moiety, in particular, dictates the need for protection against light and oxidation, while the piperidine ring's basicity necessitates segregation from acids.[2]

Recommended Storage Conditions

Solid Compound:

-

Short-Term (≤ 3 months): Store in a tightly sealed container at room temperature (15–25°C) in a desiccator to protect from moisture.[8]

-

Long-Term (> 3 months): For maximum stability, store at 2-8°C or frozen at -20°C.[2] Storage under an inert atmosphere (argon or nitrogen) is highly recommended to prevent potential oxidation, which can sometimes be indicated by a brownish discoloration in pyrazole derivatives.[2][4]

Solutions:

-

Working Solutions (Daily Use): Can be kept at room temperature if used within the same day, provided they are protected from light.

-

Stock Solutions (Weeks to Months): Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. Before use, allow vials to equilibrate to room temperature before opening to prevent condensation of moisture into the solution.

Incompatible Materials

To prevent degradation or hazardous reactions, avoid storing this compound with:

-

Strong Oxidizing Agents: Can lead to degradation of the pyrazole and piperidine rings.[4][6]

-

Strong Acids: Will react with the basic piperidine nitrogen.[4]

-

Heat and Direct Sunlight: Can promote thermal and photodegradation.[2][8]

Storage Condition Decision Workflow

The following diagram outlines a logical workflow for determining the appropriate storage strategy.

Caption: Decision tree for selecting storage conditions.

Stability Assessment & Quality Control Protocols

Periodic assessment of compound purity is crucial, especially for samples stored over long periods. Degradation can lead to inconsistent results in biological assays.

Visual Signs of Degradation

-